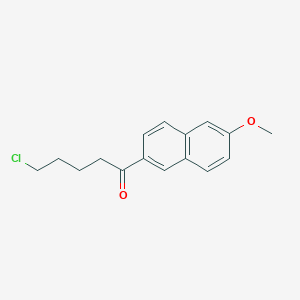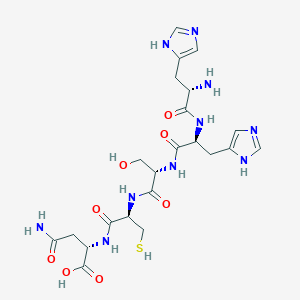
C23H16Br2N2O4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a complex organic molecule that contains bromine, nitrogen, oxygen, and carbon atoms. It is primarily used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 5-bromo-N-(4-{4-[(5-bromo-2-furoyl)amino]benzyl}phenyl)-2-furamide involves multiple steps. The preparation typically starts with the formation of intermediate compounds, which are then subjected to further reactions to obtain the final product. The synthetic route often includes:
Formation of intermediates: This involves the reaction of 5-bromo-2-furoyl chloride with 4-aminobenzylamine to form an intermediate compound.
Coupling reaction: The intermediate is then reacted with 4-bromo-2-furoic acid under specific conditions to form the final compound.
Industrial production methods for this compound are designed to optimize yield and purity while minimizing environmental impact. These methods often involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Analyse Des Réactions Chimiques
5-bromo-N-(4-{4-[(5-bromo-2-furoyl)amino]benzyl}phenyl)-2-furamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-bromo-N-(4-{4-[(5-bromo-2-furoyl)amino]benzyl}phenyl)-2-furamide: has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(4-{4-[(5-bromo-2-furoyl)amino]benzyl}phenyl)-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding, van der Waals forces, and hydrophobic interactions . The pathways involved in its mechanism of action depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
5-bromo-N-(4-{4-[(5-bromo-2-furoyl)amino]benzyl}phenyl)-2-furamide: can be compared with other similar compounds, such as:
5-bromo-2-furoic acid: This compound shares a similar bromine-containing furan structure but lacks the complex amide linkage.
4-aminobenzylamine: This compound is a precursor in the synthesis of the target compound and has similar amine functional groups.
N-(4-bromophenyl)-2-furamide: This compound has a similar amide linkage but differs in the substitution pattern on the aromatic ring.
The uniqueness of 5-bromo-N-(4-{4-[(5-bromo-2-furoyl)amino]benzyl}phenyl)-2-furamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C23H16Br2N2O4 |
|---|---|
Poids moléculaire |
544.2 g/mol |
Nom IUPAC |
3-(5-bromo-2-hydroxyphenyl)-5-(4-bromophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C23H16Br2N2O4/c24-13-6-9-15(10-7-13)26-22(29)19-20(17-12-14(25)8-11-18(17)28)27(31-21(19)23(26)30)16-4-2-1-3-5-16/h1-12,19-21,28H |
Clé InChI |
YNSPZAUKPYUQCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Br)C5=C(C=CC(=C5)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


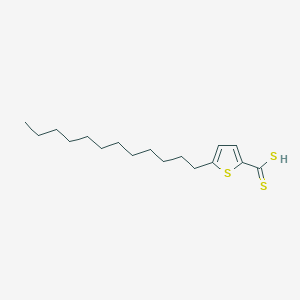
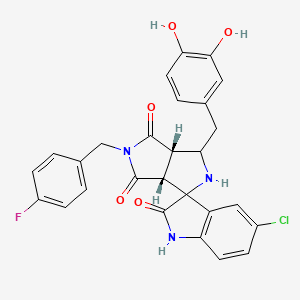
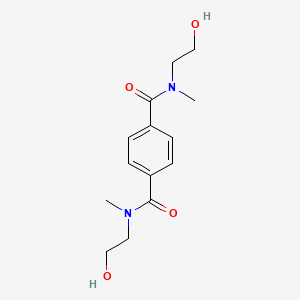
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester](/img/structure/B12622819.png)
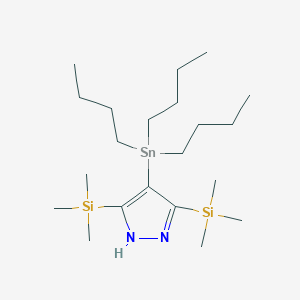
![3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde](/img/structure/B12622827.png)
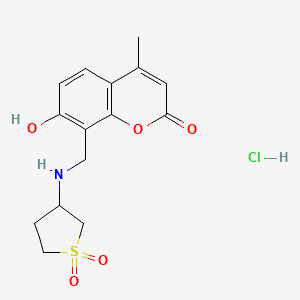
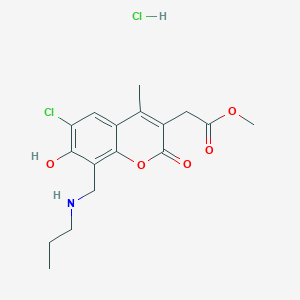
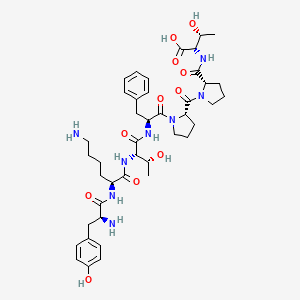
![(Z)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B12622855.png)
![1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12622856.png)
![2(1H)-Pyridinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylethyl]-5-fluoro-](/img/structure/B12622861.png)
